molecular formula C21H27N5O B5574906 2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

Cat. No.: B5574906
M. Wt: 365.5 g/mol
InChI Key: NJJFBVDBXNSZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.22156050 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis of novel heterocyclic compounds derived from pyrimidine derivatives, showing potential as anti-inflammatory and analgesic agents. For example, novel compounds synthesized from visnaginone and khellinone derivatives have demonstrated significant inhibitory activities on cyclooxygenase enzymes (COX-1/COX-2), highlighting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). Another study synthesized pyrimidine and bispyrimidine derivatives, evaluating them for similar biological activities and finding some derivatives to offer better analgesic activity than standard drugs (Sondhi et al., 2007).

Anticancer Applications

The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines have been a significant area of research. Some derivatives have shown good antiproliferative effects, suggesting potential as anticancer agents (Mallesha et al., 2012).

Pharmacological Activities

Studies on benzimidazole derivatives and their pharmacological activities have identified compounds with potential antiarrhythmic, antiaggregation, and antiserotonin activities. This research has led to the discovery of compounds with significant NHE-inhibiting activity and antiaggregatory activity compared to standard drugs, offering insights into the development of new therapeutic agents (Zhukovskaya et al., 2017).

Heterocyclic Synthesis

The synthesis of thioxopyrimidine derivatives has been investigated for the development of novel heterocyclic compounds, further expanding the chemical space of potential pharmacologically active agents (Ho & Suen, 2013).

Properties

IUPAC Name

(3-methylphenyl)-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-16-6-5-7-18(14-16)21(27)26-12-10-25(11-13-26)20-15-19(22-17(2)23-20)24-8-3-4-9-24/h5-7,14-15H,3-4,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJFBVDBXNSZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.